2-Aminobenzanilide

Catalog No.
S662436
CAS No.
4424-17-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzanilide

CAS Number

4424-17-3

Product Name

2-Aminobenzanilide

IUPAC Name

2-amino-N-phenylbenzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Organic Synthesis:

Material Science:

Some studies suggest that 2-Aminobenzanilide possesses properties that might be relevant to material science applications. For instance, research suggests it exhibits liquid crystalline behavior, meaning it can transition between different phases with specific structural order depending on temperature. This property could potentially be useful in the development of liquid crystals for display technologies or other optoelectronic applications. However, further research is needed to explore this potential and optimize its properties for practical use.

Biological Activity Exploration:

Limited research has investigated the potential biological activities of 2-Aminobenzanilide. Some studies have explored its effects on various biological processes, including enzyme inhibition and cell viability. However, these studies are preliminary and lack conclusive evidence for any specific therapeutic or pharmacological applications. Further research is necessary to elucidate its potential biological effects and assess its safety and efficacy for any potential biomedical applications.

2-Aminobenzanilide, also known as 2-amino-N-phenylbenzamide, is an organic compound with the molecular formula C₁₃H₁₂N₂O. It has a molecular weight of approximately 212.25 g/mol and exhibits a melting point of 133-134°C and a boiling point of 309.6°C at 760 mmHg. The compound is characterized by its structure, which consists of an amino group attached to a benzamide moiety. This compound is noted for its stability and neutral characteristics, making it suitable for various applications in chemical synthesis and biological studies .

The specific mechanism of action of 2-Aminobenzanilide in proteomics research is not well-understood and requires further investigation. However, its potential for hydrogen bonding suggests it might interact with specific protein structures, aiding in the study of protein-protein interactions [].

. One notable reaction is the Bargellini reaction, where it acts as an ambident nucleophile. This reaction involves the nucleophilic substitution of halides by amines, facilitating the formation of various derivatives that can be utilized in further synthetic pathways. Additionally, it participates in hydrolysis reactions under acidic conditions, which can be studied to understand its kinetic properties .

Research indicates that 2-aminobenzanilide and its derivatives exhibit various biological activities. They have been explored for their potential in medicinal chemistry, particularly in the design of new therapeutic agents. Some derivatives have shown promise as inhibitors in biological pathways, including those involved in blood coagulation cascades. The compound's interaction with biological systems makes it a subject of interest for further pharmacological evaluation .

The synthesis of 2-aminobenzanilide can be achieved through several methods:

  • Direct Amination: Reaction of benzanilide with ammonia or primary amines under suitable conditions.
  • Reduction Reactions: Reduction of nitrobenzamide derivatives to yield the corresponding amine.
  • Bargellini Reaction: Utilizing halogenated benzamides as substrates that react with amines to form 2-aminobenzanilide .

These methods highlight the compound's accessibility for laboratory synthesis and its utility in organic chemistry.

2-Aminobenzanilide has several applications across different fields:

  • Fluorescent Tagging: Used extensively in glycan analysis due to its fluorescent properties.
  • Chemical Synthesis: Acts as a building block for various organic compounds and pharmaceuticals.
  • Biological Research: Investigated for its role in blood coagulation processes and potential therapeutic applications .

Studies involving 2-aminobenzanilide have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes, suggesting potential roles as drug candidates.
  • Binding Studies: Investigations into how the compound interacts with biomolecules provide insight into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-aminobenzanilide, each exhibiting unique properties:

Compound NameStructureKey Characteristics
N-PhenylanthranilamideC₁₃H₁₂N₂OSimilar amine functionality; used in dyes.
4-AminobenzanilideC₁₃H₁₂N₂OExhibits different reactivity patterns; used in pharmaceuticals.
BenzamideC₇H₇NOBasic structure without amino substitution; used as a solvent and reagent.

These compounds illustrate the diversity within this chemical family while highlighting the unique properties of 2-aminobenzanilide, particularly its dual functionality as both a synthetic intermediate and a biologically active agent .

2-Aminobenzanilide exists as a solid under standard conditions, presenting as white to light yellow powder or crystalline material [1] [2]. The compound demonstrates remarkable stability in its solid form, maintaining its crystalline structure across a range of environmental conditions. The molecular weight of 212.25 grams per mole places it within the category of moderately sized organic molecules, contributing to its handling characteristics and solubility profile [3] [1] [4].

The compound exhibits a density of 1.244 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state [3] [5]. This density value suggests efficient intermolecular interactions, likely facilitated by hydrogen bonding between the amino and amide functional groups. The refractive index of 1.688 reflects the compound's optical properties, indicating significant light-bending capabilities due to the presence of conjugated aromatic systems [3] [6].

Storage recommendations indicate that 2-Aminobenzanilide should be maintained at room temperature, preferably below 15°C, in cool and dark conditions to preserve its structural integrity and prevent degradation [1]. The compound demonstrates air sensitivity, necessitating storage under inert gas conditions to prevent oxidative degradation of the amino groups.

Thermal Behavior

Melting Point and Boiling Point Determination

The thermal properties of 2-Aminobenzanilide have been extensively characterized through multiple analytical methods. The primary melting point has been consistently reported as 133-134°C across various sources [3] [1] [2] [7], with some studies reporting a slightly broader range of 131-135°C [1]. This narrow melting point range indicates high purity and crystalline uniformity of the compound.

Boiling point determination reveals a value of 309.6°C at 760 mmHg [3] [5], demonstrating the compound's thermal stability up to moderately high temperatures. Alternative estimates suggest a boiling point of approximately 352.09°C, though this value is considered a rough estimate [2] [8] [7]. The variation in boiling point values may reflect different measurement conditions or estimation methods employed.

The flash point of 141°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [3]. This relatively high flash point contributes to the compound's safety profile during handling and storage, reducing the risk of accidental ignition under normal laboratory conditions.

Thermal Stability Analysis

Thermal stability analysis indicates that 2-Aminobenzanilide remains stable under normal handling and storage conditions [9]. The compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications that require elevated temperatures. However, thermal decomposition may occur at temperatures approaching or exceeding the boiling point, potentially releasing irritating gases and vapors [10] [11].

The thermal behavior of 2-Aminobenzanilide is influenced by the presence of both amino and amide functional groups, which can participate in intramolecular and intermolecular hydrogen bonding. These interactions contribute to the compound's thermal stability by providing additional molecular cohesion that must be overcome during phase transitions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-Aminobenzanilide demonstrate significant dependence on solvent polarity and hydrogen bonding capability. In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility due to favorable hydrogen bonding interactions between the solvent molecules and the amino and amide functional groups [12] [13].

Water solubility is limited despite the presence of polar functional groups, primarily due to the dominant aromatic character of the molecule [12] [13]. The large aromatic system reduces the overall hydrophilic character, resulting in decreased water solubility compared to smaller, more polar analogues.

Aprotic polar solvents including acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) provide good to moderate solubility for 2-Aminobenzanilide [13]. These solvents can interact with the compound through dipole-dipole interactions and can accommodate the aromatic portions of the molecule more readily than highly polar protic solvents.

In moderately polar solvents such as ethyl acetate and chloroform, the compound demonstrates good solubility, reflecting a balance between polar and nonpolar interactions [14] [13]. Nonpolar aromatic solvents like benzene provide moderate solubility, primarily through π-π stacking interactions between the aromatic systems [14] [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2-Aminobenzanilide. Proton NMR (¹H NMR) spectra typically exhibit characteristic signals in the aromatic region between 6.5-8.0 ppm, corresponding to the protons on both benzene rings [15] [16] [17]. The amino group protons appear as exchangeable signals typically in the 4-6 ppm range, though their exact position can vary depending on the solvent and concentration used.

The amide NH proton typically appears as a distinct signal that may show coupling patterns depending on the conformational behavior of the molecule. The chemical shifts and coupling patterns provide valuable information about the electronic environment and molecular conformation of the compound.

Carbon-13 NMR (¹³C NMR) spectra reveal signals in the aromatic carbon region (115-165 ppm), with the carbonyl carbon typically appearing around 165-170 ppm [18] [17]. The carbon framework of both aromatic rings generates multiple signals that can be assigned based on chemical shift patterns and coupling relationships.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-Aminobenzanilide typically yields a molecular ion peak at m/z 212, corresponding to the molecular weight of the compound [19] [20]. Fragmentation patterns provide insight into the compound's structural features and stability under ionization conditions.

Common fragmentation pathways include loss of the amino group, cleavage of the amide bond, and fragmentation of the aromatic rings. The relative intensities of fragment ions can vary depending on the ionization method employed, with electron impact ionization typically producing different patterns compared to electrospray ionization.

The base peak in mass spectra varies with experimental conditions but often corresponds to stable aromatic fragment ions formed through characteristic fragmentation pathways. These fragmentation patterns serve as fingerprints for compound identification and structural confirmation.

Infrared and Raman Spectroscopic Fingerprints

Infrared (IR) spectroscopy reveals characteristic absorption bands that reflect the functional groups present in 2-Aminobenzanilide. The amino group typically exhibits N-H stretching vibrations in the 3300-3500 cm⁻¹ region [10] [21]. The amide carbonyl group produces a strong absorption band around 1650 cm⁻¹, characteristic of the C=O stretching vibration.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ range. The amide II band, corresponding to N-H bending coupled with C-N stretching, typically appears around 1550 cm⁻¹.

Raman spectroscopy provides complementary information, particularly highlighting aromatic ring vibrations and symmetric stretching modes [22] [23]. The technique is especially useful for characterizing π-electron systems and can provide information about conformational preferences and intermolecular interactions.

Combined IR and Raman analysis offers comprehensive vibrational fingerprinting that enables reliable identification and purity assessment of 2-Aminobenzanilide samples. The spectroscopic data also provides insights into molecular interactions and can be used to monitor chemical transformations involving the compound.

Chemical Reactivity Parameters

Amino Group Reactivity

The amino group in 2-Aminobenzanilide exhibits characteristic nucleophilic behavior typical of aromatic amines, though its reactivity is modulated by the electronic effects of the adjacent aromatic system and the amide functionality. The predicted pKa value of 13.24 ± 0.70 indicates that the compound behaves as a weak base under aqueous conditions [2] [7].

The amino group can participate in various chemical transformations including acylation reactions, alkylation processes, and condensation reactions with carbonyl compounds. The electron-donating nature of the amino group activates the adjacent aromatic ring toward electrophilic aromatic substitution reactions, making it particularly reactive toward electrophiles at the ortho and para positions relative to the amino group.

Diazotization reactions represent another important transformation pathway for the amino group, potentially leading to the formation of diazonium salts that can undergo further coupling reactions. The stability and reactivity of such intermediates depend on reaction conditions and the presence of other functional groups in the molecule.

Amide Bond Reactions

The amide bond in 2-Aminobenzanilide demonstrates the characteristic stability associated with amide linkages, requiring harsh conditions for hydrolysis or other transformative reactions [24] [9]. Under acidic conditions, the amide can undergo hydrolysis to yield the corresponding carboxylic acid and amine components, though this transformation typically requires elevated temperatures and extended reaction times.

Basic hydrolysis of the amide bond is generally more facile than acidic hydrolysis, proceeding through nucleophilic attack at the carbonyl carbon followed by elimination of the amine component. The rate of hydrolysis is influenced by the electronic properties of both the acyl and amino components of the amide.

Reduction of the amide bond can be achieved using strong reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine. This transformation represents a useful synthetic route for accessing reduced analogues of the compound.

The amide bond can also participate in various rearrangement reactions under appropriate conditions, potentially leading to the formation of heterocyclic structures or other rearranged products. These transformations often require specific catalysts or activating agents to proceed under reasonable conditions.

Aromatic Ring Transformations

The aromatic rings in 2-Aminobenzanilide are susceptible to various electrophilic aromatic substitution reactions, with the reactivity pattern determined by the electronic effects of the substituents present [25] [26] [27]. The amino group serves as a strong electron-donating substituent, activating the ring toward electrophilic attack and directing incoming electrophiles to the ortho and para positions.

Halogenation reactions can be performed using various halogenating agents, with the regioselectivity determined by the directing effects of the amino group. Nitration reactions can introduce nitro groups at specific positions, though care must be taken to control reaction conditions to prevent over-nitration or oxidation of the amino group.

The aromatic rings can also undergo various coupling reactions, including Suzuki coupling, Heck reactions, and other palladium-catalyzed transformations when appropriate leaving groups or functional handles are present. These reactions expand the synthetic utility of the compound for accessing more complex aromatic systems.

Oxidative transformations of the aromatic rings are possible under specific conditions, potentially leading to quinone formation or other oxidized products. The amino group may require protection during such transformations to prevent unwanted side reactions.

The compound can also participate in various cyclization reactions, particularly those leading to the formation of heterocyclic systems incorporating the existing amino and amide functionalities. Such transformations represent important pathways for accessing biologically relevant heterocyclic scaffolds.

XLogP3

2.9

Sequence

X

Other CAS

4424-17-3

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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